molecular formula C5H7NO2 B2820923 But-3-YN-1-YL carbamate CAS No. 159492-70-3

But-3-YN-1-YL carbamate

Cat. No.: B2820923
CAS No.: 159492-70-3
M. Wt: 113.116
InChI Key: DSBKZOWDJYPNQW-UHFFFAOYSA-N
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Description

“But-3-YN-1-YL carbamate” is a chemical compound that belongs to the carbamate family . Its IUPAC name is methyl 3-butynylcarbamate . The CAS number for this compound is 852104-71-3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “this compound” or similar carbamates often involves the use of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the InChI code: 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . The molecular weight of this compound is 127.14 .


Chemical Reactions Analysis

Carbamates, including “this compound”, can be formed through various chemical reactions. One such reaction involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

CO2 Capture

But-3-YN-1-YL carbamate-related compounds have been explored for their potential in CO2 capture. A study described the synthesis of a new room-temperature ionic liquid, which demonstrated efficiency in capturing CO2, comparable to commercial amine sequestering agents. This ionic liquid reacts reversibly with CO2, forming a carbamate salt and can be recycled for repeated use (Bates et al., 2002).

Crystallography and Molecular Interactions

In crystallography, carbamate derivatives similar to this compound have been synthesized and structurally analyzed. The study highlighted the role of hydrogen bonds in assembling molecules into a three-dimensional architecture, contributing to our understanding of molecular interactions and crystal packing (Das et al., 2016).

Synthesis of Natural Product Intermediates

Research has shown the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against various human carcinoma cell lines. This synthesis was achieved from L-Serine through multiple steps, demonstrating the compound's relevance in producing biologically active substances (Tang et al., 2014).

Halogen Bonding in Crystal Structures

Studies on tert-Butyl derivatives related to this compound have revealed insights into halogen bonding involving the carbonyl group. These findings are significant in the field of crystallography and molecular design (Baillargeon et al., 2017).

Chemical Synthesis Techniques

This compound and its derivatives have been involved in various chemical synthesis techniques, such as Cu(I)-catalyzed cycloadditions and the creation of carbamate esters. These studies contribute to the development of new synthetic methodologies in organic chemistry (Pušavec et al., 2014).

Innovative Photocatalysis

Research involving tert-butyl derivatives of this compound has led to the development of innovative photocatalytic methods, enabling new pathways for chemical synthesis under mild conditions (Wang et al., 2022).

Carbamate Stability and Properties

Understanding the stability and properties of carbamates like this compound is crucial in medicinal chemistry. Studies have focused on the properties, synthesis, and applications of carbamates, which are key structural motifs in many drugs (Ghosh & Brindisi, 2015).

Safety and Hazards

“But-3-YN-1-YL carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

but-3-ynyl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKZOWDJYPNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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